6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
Description
6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a quinoline-derived compound characterized by three critical functional groups:
- 3-Hydroxy group: Contributes to hydrogen bonding and metal chelation, influencing pharmacokinetics and target interactions.
Properties
CAS No. |
924634-83-3 |
|---|---|
Molecular Formula |
C19H13FN2O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
6-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13FN2O3/c20-11-5-6-15-13(8-11)17(19(24)25)18(23)16(22-15)7-10-9-21-14-4-2-1-3-12(10)14/h1-6,8-9,21,23H,7H2,(H,24,25) |
InChI Key |
YYFHQTSEVCMUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC4=C(C=C(C=C4)F)C(=C3O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction between 2-amino-5-fluorobenzoic acid and a ketone precursor provides direct access to the fluorinated quinoline backbone. For example, condensation with ethyl acetoacetate under acidic conditions yields 6-fluoro-4-methylquinoline-3-carboxylate, which is subsequently oxidized to the carboxylic acid.
Reaction Conditions :
- 2-Amino-5-fluorobenzoic acid (1.0 equiv), ethyl acetoacetate (1.2 equiv), concentrated H₂SO₄, 110°C, 6 h.
- Yield: 68–72% (ester intermediate).
Pfitzinger Reaction Adaptations
An alternative route employs the Pfitzinger reaction, utilizing isatin derivatives. Hydrolysis of 5-fluoroisatin with NaOH and condensation with ketones generates 4-carboxyquinoline intermediates.
Functional Group Introduction
Fluorine at Position 6
Fluorine is introduced via a fluorinated starting material (e.g., 2-amino-5-fluorobenzoic acid) to ensure regioselectivity. Electrophilic fluorination post-cyclization is less favorable due to side reactions.
Hydroxyl Group at Position 3
Hydroxylation is achieved through:
- Oxidation of a methyl group : Treatment of 3-methylquinoline derivatives with KMnO₄ in acidic media.
- Directed ortho-metalation : Using a directing group (e.g., carboxylic acid at position 4), lithiation at position 3, and quenching with electrophiles (e.g., O₂).
Example Protocol :
- 6-Fluoro-4-carboxyquinoline (1.0 equiv), LDA (2.2 equiv), THF, −78°C, 1 h.
- Quench with trimethylborate, followed by H₂O₂ oxidation.
- Yield: 55–60%.
Indol-3-ylmethyl Group at Position 2
Two primary strategies are viable:
- Mannich Reaction : Reacting quinoline-2-carbaldehyde with indole and formaldehyde under acidic conditions.
- Nucleophilic Substitution : Quinoline-2-bromide with indole-3-methanol in the presence of NaH.
Mannich Reaction Conditions :
- Quinoline-2-carbaldehyde (1.0 equiv), indole (1.5 equiv), 37% formaldehyde (1.2 equiv), HCl (cat.), EtOH, reflux, 12 h.
- Yield: 40–45%.
Alkylation Protocol :
- 6-Fluoro-3-hydroxyquinoline-2-bromide (1.0 equiv), indole-3-methanol (1.5 equiv), NaH (2.0 equiv), DMF, 80°C, 8 h.
- Yield: 50–55%.
Carboxylic Acid at Position 4
Oxidation of a 4-methyl group with KMnO₄ in H₂SO₄ or hydrolysis of a 4-cyano group with HCl/H₂O provides the carboxylic acid.
Synthetic Route Optimization
Route 1: Sequential Functionalization
- Quinoline formation : Friedlälder synthesis → 6-fluoro-4-methylquinoline-3-carboxylate.
- Oxidation : KMnO₄ → 4-carboxylic acid.
- Hydroxylation : Directed lithiation → 3-hydroxy derivative.
- Indole incorporation : Mannich reaction → final product.
Total Yield : ~18% (four steps).
Route 2: Late-Stage Alkylation
- Quinoline synthesis : Pfitzinger reaction → 6-fluoro-3-hydroxy-4-carboxyquinoline.
- Bromination : NBS, AIBN → 2-bromo derivative.
- Alkylation : Indole-3-methanol, NaH → target compound.
Total Yield : ~22% (three steps).
Analytical Data and Characterization
Critical spectroscopic data for intermediates and the final compound:
| Compound | ¹H NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
|---|---|---|
| 6-Fluoro-4-methylquinoline-3-carboxylate | 8.72 (s, 1H), 8.25 (d, J=8.1 Hz, 1H), 7.68 (m, 1H), 4.35 (q, 2H), 2.65 (s, 3H) | 250.0984 |
| 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid | 12.20 (s, 1H), 8.90 (s, 1H), 8.30 (d, J=8.1 Hz, 1H), 7.75 (m, 1H) | 222.0533 |
| Final product | 12.15 (s, 1H), 8.85 (s, 1H), 8.28 (d, J=8.1 Hz, 1H), 7.70 (m, 1H), 7.35–7.10 (m, 5H, indole), 4.20 (s, 2H) | 367.1159 |
Challenges and Mitigation Strategies
- Regioselectivity in alkylation : Use of bulky bases (e.g., LDA) or directing groups (e.g., carboxylic acid) enhances position-2 specificity.
- Indole stability under acidic conditions : Mild reaction conditions (e.g., DMF, NaH) prevent indole degradation during alkylation.
- Oxidation over-reduction : Controlled KMnO₄ stoichiometry avoids decarboxylation.
Industrial and Environmental Considerations
- Cost-effective fluorination : Fluorinated starting materials reduce reliance on hazardous fluorinating agents.
- Solvent recovery : DMF and THF are recycled via distillation, minimizing waste.
- Catalyst optimization : Pd/C or CuI reduces metal load in coupling steps.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Bromine at Position 6: The 6-fluoro group in the target compound likely improves antimicrobial activity compared to bromine (as seen in fluoroquinolones) , while bromine may enhance steric effects but reduce metabolic stability .
- Indolylmethyl vs. Biphenyl at Position 2 : The indolylmethyl group (target compound) introduces nitrogen-based hydrogen bonding, whereas biphenyl (NSC 368390) increases lipophilicity, favoring antitumor activity via membrane penetration .
Key Insights :
- The 6-fluoro substituent aligns the target compound with fluoroquinolone mechanisms (DNA gyrase inhibition), as seen in Mtb inhibitors .
- The indolylmethyl group may confer unique biofilm inhibition or kinase modulation properties, similar to bis-indole-pyridine derivatives .
Physicochemical Properties
Key Insights :
- The 3-hydroxy and carboxylic acid groups in the target compound may limit solubility in non-polar solvents, necessitating prodrug strategies (e.g., esterification) for improved bioavailability .
- Synthetic routes for analogous compounds (e.g., Doebner reaction) suggest feasible pathways, though indolylmethyl incorporation may require specialized coupling reagents .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 6-fluoroquinoline-4-carboxylic acid derivatives, and what are their critical optimization parameters?
The synthesis of fluoroquinoline-4-carboxylic acid derivatives typically involves multi-step routes, including cyclization, substitution, and functional group modifications. Key strategies include:
- Cyclization of keto esters : Ethyl 3-oxo-3-(polyfluorophenyl)propanoate intermediates undergo cyclization with chiral amines (e.g., tert-butyloctahydro-pyrrolo[3,4-b]pyridine) to form the quinoline core .
- Orthoformate-mediated ring closure : Alkyl orthoformates (e.g., triethyl orthoformate) in acetic anhydride facilitate cyclization under basic conditions, requiring precise temperature control (reflux) and stoichiometric ratios to avoid side reactions .
- Hydrolysis and decarboxylation : Ethyl esters are hydrolyzed using NaOH/MeOH, followed by acid-catalyzed decarboxylation to yield carboxylic acid derivatives .
Critical parameters : Reaction pH, solvent polarity (e.g., diphenyl ether for high-temperature stability), and chiral amine purity to avoid racemization .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- X-ray crystallography : Single-crystal diffraction resolves the quinoline core conformation, fluorine substitution patterns, and indole-methyl spatial orientation. For example, torsion angles (e.g., C19–C18–H18 = 119.91°) validate steric interactions .
- NMR spectroscopy : -NMR identifies fluorine environments (e.g., δ -176.86 ppm for 6-F), while -NMR distinguishes indole protons (δ 7.1–7.3 ppm) and hydroxyl groups (broad singlet at δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 387.003) and fragmentation patterns .
Q. What is the role of the indole-methyl group in modulating biological activity?
The indole-methyl substituent enhances lipophilicity and π-π stacking with biological targets (e.g., bacterial DNA gyrase). Comparative studies show that:
- Steric effects : Methyl positioning at C2 influences binding to hydrophobic pockets in enzymes .
- Electron-withdrawing fluorine : The 6-F substituent increases acidity of the 3-hydroxyl group (pKa ~5.2), enhancing metal ion chelation (e.g., Mg in enzyme active sites) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial activity data for fluoroquinoline derivatives?
Discrepancies in MIC (minimum inhibitory concentration) values often arise from:
- Structural variability : Differences in substituents (e.g., 8-methoxy vs. 8-fluoro) alter bacterial membrane permeability. For example, 7-[(4aS,7aS)-octahydro-pyrrolo] derivatives show 4–8x higher activity against Mycoplasma spp. than piperazine analogs .
- Assay conditions : Variations in pH (optimal range: 6.5–7.5) and cation content (Mg/Ca) affect chelation-dependent mechanisms .
Methodological solution : Standardize testing protocols (CLSI guidelines) and use isogenic bacterial strains to isolate structure-activity relationships .
Q. What strategies are effective in achieving enantiomeric purity during synthesis?
- Chiral auxiliary approach : Use enantiopure tert-butyloctahydro-pyrrolo[3,4-b]pyridine to avoid racemic mixtures. Diastereomeric intermediates are crystallized (e.g., from EtOH/water) for >99% ee .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents separates enantiomers when auxiliary groups are absent .
- Kinetic resolution : Lipase-catalyzed hydrolysis of esters selectively retains the desired enantiomer .
Q. How do reaction conditions influence the formation of byproducts in fluorinated quinoline synthesis?
- Temperature : Excessive heat (>120°C) during cyclization promotes decarboxylation, yielding 4-oxo byproducts. Controlled reflux (90–100°C) minimizes this .
- Acid/base equilibria : Premature protonation of intermediates (e.g., using HCl instead of TFA) leads to polymerization. Use weakly acidic conditions (pH 4–5) during Boc deprotection .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, reducing halogen exchange (e.g., F → Cl substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
